[(4-Ethoxyphenyl)sulfonyl](3-morpholin-4-ylquinoxalin-2-yl)amine
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Overview
Description
(4-Ethoxyphenyl)sulfonylamine is a complex organic compound that belongs to the class of sulfonyl amines This compound is characterized by the presence of a sulfonyl group attached to an ethoxyphenyl ring and a morpholin-4-ylquinoxalin-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxyphenyl)sulfonylamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal, under acidic conditions.
Introduction of the Morpholine Group: The morpholine group can be introduced through a nucleophilic substitution reaction, where a halogenated quinoxaline derivative reacts with morpholine.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced by reacting the morpholinylquinoxaline intermediate with a sulfonyl chloride derivative, such as 4-ethoxybenzenesulfonyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of (4-Ethoxyphenyl)sulfonylamine may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxyphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonyl derivatives.
Scientific Research Applications
(4-Ethoxyphenyl)sulfonylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (4-Ethoxyphenyl)sulfonylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
(4-Ethoxyphenyl)sulfonylamine can be compared with other similar compounds, such as:
(4-Methoxyphenyl)sulfonylamine: Similar structure but with a methoxy group instead of an ethoxy group.
(4-Chlorophenyl)sulfonylamine: Contains a chloro group instead of an ethoxy group.
(4-Nitrophenyl)sulfonylamine: Features a nitro group in place of the ethoxy group.
These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities. (4-Ethoxyphenyl)sulfonylamine is unique due to its specific combination of functional groups, which may confer distinct properties and applications.
Properties
Molecular Formula |
C20H22N4O4S |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
4-ethoxy-N-(3-morpholin-4-ylquinoxalin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H22N4O4S/c1-2-28-15-7-9-16(10-8-15)29(25,26)23-19-20(24-11-13-27-14-12-24)22-18-6-4-3-5-17(18)21-19/h3-10H,2,11-14H2,1H3,(H,21,23) |
InChI Key |
IYMCSDNRTUGOEU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2N4CCOCC4 |
Origin of Product |
United States |
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